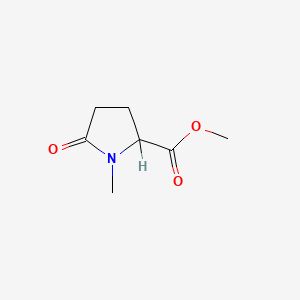![molecular formula C20H19F3N6O3 B2480934 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1286699-48-6](/img/structure/B2480934.png)
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a synthetic organic compound characterized by its complex polycyclic structure and unique functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This is often achieved by cyclization of appropriate intermediates under controlled conditions, typically involving acidic or basic catalysts.
Attachment of the Morpholino Group: The morpholino moiety is introduced through nucleophilic substitution reactions.
Incorporation of the Acetamide Group: This is generally accomplished by acylation reactions using acetic anhydride or acetyl chloride.
Introduction of the Trifluoromethylbenzyl Group: This final step involves a nucleophilic aromatic substitution or a coupling reaction to attach the benzyl group bearing the trifluoromethyl substituent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized conditions to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide undergoes a variety of chemical reactions, including:
Oxidation: Typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Utilizing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions often employing halogens or other leaving groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed
The primary products formed from these reactions depend on the specific reagents and conditions used, resulting in derivatives with modified functional groups or altered core structures.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a building block in the development of novel materials.
Biology
In biological research, it serves as a tool for studying enzyme interactions and cellular pathways due to its ability to interact with specific biomolecules.
Medicine
Pharmacologically, this compound is explored for its potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
Industrial applications include its use in developing specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, influencing their activity. This interaction often involves the compound's ability to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
N-(3-(trifluoromethyl)benzyl)-2-(4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
2-(7-piperidino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
Uniqueness
What sets 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide apart is its unique combination of a morpholino group, a trifluoromethylbenzyl moiety, and a polycyclic core, which collectively confer distinctive chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-2-13(8-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-4-6-32-7-5-28/h1-3,8,10,12H,4-7,9,11H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJRJBREUBPSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)



![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)
![methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B2480862.png)

![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)


![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)
